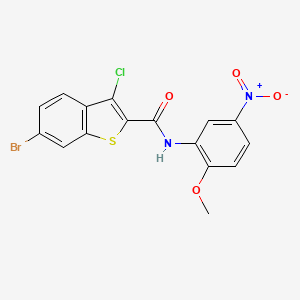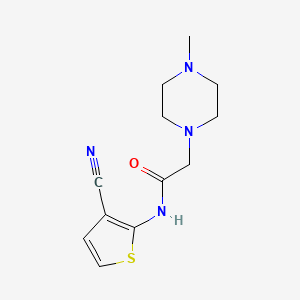
N-(4-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a methoxy group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylaniline and 3-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluoro-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3-methoxybenzenesulfonyl chloride is added dropwise with continuous stirring at a controlled temperature, typically around 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, leading to the formation of corresponding aldehydes or acids.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of aldehydes or carboxylic acids.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxy group can participate in electron-donating interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-2-methylphenyl)acetamide
- 4-Fluoro-2-methylphenol
- N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide
Uniqueness
N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide is unique due to the combination of its fluorine, methyl, and methoxy substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a versatile intermediate in various synthetic applications.
This detailed overview provides a comprehensive understanding of N-(4-Fluoro-2-methylphenyl)-3-methoxy-1-benzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14FNO3S |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-10-8-11(15)6-7-14(10)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3 |
InChI Key |
LQGNOCXZNFEDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10970604.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylbutanamide](/img/structure/B10970611.png)
![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)
![N-(2-bromo-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10970613.png)



![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide](/img/structure/B10970630.png)
![3-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B10970636.png)
![methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970649.png)
![Methyl 3-({[1-(propan-2-yl)piperidin-4-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B10970657.png)
![6-(1,3-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10970660.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)
